(1-nitrosopiperidin-2-yl)methanol
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Overview
Description
(1-nitrosopiperidin-2-yl)methanol is a chemical compound identified by the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its applications in analytical method development, method validation, and quality control in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-nitrosopiperidin-2-yl)methanol typically involves the nitrosation of piperidine derivatives. One common method includes the reaction of piperidine with nitrous acid under controlled conditions to introduce the nitroso group at the desired position . The reaction conditions often require maintaining a low temperature to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-nitrosopiperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso derivatives, while reduction results in amino derivatives .
Scientific Research Applications
(1-nitrosopiperidin-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-nitrosopiperidin-2-yl)methanol involves its interaction with molecular targets through its nitroso and hydroxyl functional groups. These interactions can lead to various biological effects, including modulation of enzyme activity and interaction with cellular receptors . The specific pathways involved depend on the context of its use in biological systems.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects.
Uniqueness
(1-nitrosopiperidin-2-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitroso group allows for unique interactions in chemical reactions and biological systems, distinguishing it from other piperidine derivatives .
Properties
IUPAC Name |
(1-nitrosopiperidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-5-6-3-1-2-4-8(6)7-10/h6,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSDZFMVJUXKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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